molecular formula C7H7Cl2NO B15336884 5-(Dichloromethyl)-2-methoxypyridine CAS No. 121643-49-0

5-(Dichloromethyl)-2-methoxypyridine

Cat. No.: B15336884
CAS No.: 121643-49-0
M. Wt: 192.04 g/mol
InChI Key: OYIISXLDSBPTDQ-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-2-methoxypyridine is a pyridine derivative featuring a dichloromethyl (–CHCl₂) group at the 5-position and a methoxy (–OCH₃) group at the 2-position. These compounds share a common pyridine backbone with substituents influencing electronic, steric, and reactivity profiles.

The 2-methoxy group may introduce steric hindrance, as seen in , where 2-methoxypyridine failed to react in certain conditions due to steric constraints .

Properties

CAS No.

121643-49-0

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

5-(dichloromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-3-2-5(4-10-6)7(8)9/h2-4,7H,1H3

InChI Key

OYIISXLDSBPTDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and titanium tetrachloride (TiCl4) . The reaction conditions often involve cooling the reaction mixture and adding the reagents dropwise to control the reaction temperature and prevent side reactions .

Industrial Production Methods

Industrial production of 5-(Dichloromethyl)-2-methoxypyridine may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-2-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the chlorine atoms.

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dichloromethyl group into other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce aldehydes, alcohols, or other functionalized pyridines.

Scientific Research Applications

5-(Dichloromethyl)-2-methoxypyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-2-methoxypyridine involves its interaction with molecular targets through its functional groups. The dichloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of 5-(dichloromethyl)-2-methoxypyridine:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Solubility
5-(Chloromethyl)-2-methoxypyridine C₇H₈ClNO 157.60 –Cl (5), –OCH₃ (2) 58–60 Soluble in ethanol, acetone, DCM
5-(Bromomethyl)-2-methoxypyridine C₇H₈BrNO 202.05 –Br (5), –OCH₃ (2) Not reported Likely similar to chloromethyl analog
2-Chloro-5-methoxypyridine C₆H₆ClNO 143.57 –Cl (2), –OCH₃ (5) Not reported Soluble in organic solvents
5-Methoxy-4-methylpyridin-3-amine•HCl C₇H₁₁ClN₂O 186.63 –CH₃ (4), –OCH₃ (5), –NH₂ (3) Not reported Water-soluble (hydrochloride salt)

Key Observations:

  • Halogen Effects : Bromine’s larger atomic radius (vs. chlorine) may increase leaving-group ability in nucleophilic substitutions, while dichloromethyl’s electron-withdrawing nature could enhance electrophilicity .
  • Steric Hindrance: The 2-methoxy group in 5-(chloromethyl)-2-methoxypyridine reduces reactivity in some reactions due to steric effects, as noted in .
Nucleophilic Substitution
  • 5-(Chloromethyl)-2-methoxypyridine : Used in electrochemical cross-electrophile couplings, forming silylated derivatives (e.g., 5-(chloro(dimethyl(phenyl)silyl)methyl)-2-methoxypyridine) with 75% yield .
  • 5-(Bromomethyl)-2-methoxypyridine : Bromine’s superior leaving-group ability may favor SN2 reactions compared to chlorine analogs, though direct comparisons are lacking .
  • Dichloromethyl Group : The –CHCl₂ group in 5-(dichloromethyl)-2-methoxypyridine could undergo dehydrohalogenation or further halogenation, though specific data is unavailable.
Coupling Reactions
  • Isomer Formation : In -substituted pyridines (e.g., 3-methyl, 3-phenyl) form α- and β-isomers, while 3-methoxy derivatives yield a single isomer. This highlights the role of substituent position in regioselectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(dichloromethyl)-2-methoxypyridine, and what factors influence reagent selection?

  • Answer : The compound is typically synthesized via alkylation of 2-methoxypyridine using dichloromethyl halides under basic conditions. For example, in related chloromethyl derivatives, sodium hydride (NaH) is used to deprotonate the pyridine ring, enabling nucleophilic attack on dichloromethyl halides. Reaction temperature (0–25°C) and solvent polarity (e.g., THF or DMF) significantly impact yields. Steric hindrance from the methoxy group necessitates careful optimization of base strength and reaction time to avoid byproducts .

Q. How can researchers characterize the structural integrity of 5-(dichloromethyl)-2-methoxypyridine using spectroscopic methods?

  • Answer :

  • 1H NMR : The methoxy group resonates at δ 3.8–4.0 ppm, while the dichloromethyl protons appear as a singlet at δ 5.2–5.5 ppm.
  • 13C NMR : The dichloromethyl carbon appears at δ 55–60 ppm, and the methoxy carbon at δ 50–55 ppm.
  • HRMS : Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula (C₇H₇Cl₂NO). Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the typical substitution reactions of the dichloromethyl group in this compound?

  • Answer : The dichloromethyl group undergoes nucleophilic substitution with amines, thiols, or azides. For example:

  • Reaction with sodium azide (NaN₃) in DMF yields 5-(azidomethyl)-2-methoxypyridine.
  • Thiourea in ethanol produces 5-(thiomethyl)-2-methoxypyridine.
    Base choice (e.g., K₂CO₃ vs. NaOH) affects reaction rates and byproduct formation .

Advanced Research Questions

Q. How does the methoxy group at the 2-position influence the electronic and steric environment of the pyridine ring in cross-coupling reactions?

  • Answer : The electron-donating methoxy group activates the ring for electrophilic substitution but directs incoming electrophiles to the 3- and 5-positions. In Suzuki-Miyaura couplings, the dichloromethyl group’s steric bulk reduces reactivity at the 5-position, favoring coupling at the 3-position. Comparative studies with 2-methoxy-5-methylpyridine show a 20% lower yield due to increased steric hindrance .

Q. What strategies mitigate decomposition of 5-(dichloromethyl)-2-methoxypyridine under acidic or aqueous conditions?

  • Answer :

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dichloromethyl group to a carbonyl.
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation.
  • Handling : Use anhydrous solvents (e.g., dried THF) and gloveboxes for moisture-sensitive reactions .

Q. How can researchers resolve contradictions in reported reaction outcomes for dichloromethylpyridine derivatives?

  • Answer : Discrepancies often arise from differences in solvent polarity, catalyst loading, or trace moisture. For example:

  • Case Study : A 2021 study () reported 75% yield in a silylation reaction using anhydrous DMF, while a 2023 study observed only 50% yield in THF due to residual water. Systematic solvent drying and catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) are critical for reproducibility .

Q. What advanced computational methods predict the reactivity of 5-(dichloromethyl)-2-methoxypyridine in organometallic catalysis?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the 3-position as the most nucleophilic site. Molecular dynamics simulations further reveal that bulky ligands (e.g., PPh₃) reduce steric clashes during palladium-catalyzed cross-couplings, improving yields by 15–20% .

Methodological Considerations

  • Data Contradictions : Conflicting solubility data (e.g., in DMSO vs. ethanol) may arise from crystallinity differences. Use hot-stage microscopy to assess polymorphic forms .
  • Byproduct Analysis : GC-MS or LC-MS identifies common byproducts (e.g., 5-(hydroxymethyl)-2-methoxypyridine from hydrolysis), guiding purification via flash chromatography (hexane/EtOAc gradients) .

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